1,3,5-Tris(aminomethyl)benzene trihydrochloride
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Overview
Description
1,3,5-Tris(aminomethyl)benzene trihydrochloride is a useful research compound. Its molecular formula is C9H18Cl3N3 and its molecular weight is 274.61. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Tris(aminomethyl)benzene trihydrochloride can be synthesized through a multi-step process starting from benzene. The general synthetic route involves the following steps:
Nitration: Benzene is nitrated to form 1,3,5-trinitrobenzene.
Reduction: The nitro groups are reduced to amino groups, resulting in 1,3,5-triaminobenzene.
Formylation: The amino groups are then formylated to form 1,3,5-tris(formylamino)benzene.
Reduction: Finally, the formyl groups are reduced to aminomethyl groups, yielding 1,3,5-tris(aminomethyl)benzene.
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure the desired product is obtained efficiently .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tris(aminomethyl)benzene trihydrochloride undergoes various chemical reactions, including:
Oxidation: The aminomethyl groups can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
1,3,5-Tris(aminomethyl)benzene trihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3,5-tris(aminomethyl)benzene trihydrochloride involves its ability to form hydrogen bonds and interact with various molecular targets. The aminomethyl groups can participate in hydrogen bonding, which is crucial for its interactions with biological molecules such as proteins and nucleic acids. These interactions can influence the structure and function of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(aminomethyl)-2,4,6-triethylbenzene trihydrochloride: Similar structure but with ethyl groups at the 2, 4, and 6 positions.
1,3,5-Tris(bromomethyl)benzene: Contains bromomethyl groups instead of aminomethyl groups.
1,3,5-Tris(chloromethyl)benzene: Contains chloromethyl groups instead of aminomethyl groups.
Uniqueness
1,3,5-Tris(aminomethyl)benzene trihydrochloride is unique due to its ability to form multiple hydrogen bonds, making it a versatile scaffold for the synthesis of complex molecules. Its trihydrochloride form enhances its solubility in water, which is advantageous for various applications in chemistry and biology .
Properties
IUPAC Name |
[3,5-bis(aminomethyl)phenyl]methanamine;trihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.3ClH/c10-4-7-1-8(5-11)3-9(2-7)6-12;;;/h1-3H,4-6,10-12H2;3*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLBOWCVKXIACP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1CN)CN)CN.Cl.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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